2-(2,2-Dichloroethenyl)thiophene
Description
2-(2,2-Dichloroethenyl)thiophene is a halogenated thiophene derivative characterized by a thiophene ring substituted with a dichloroethenyl group (–CH=CCl₂) at the 2-position. These compounds exhibit unique electronic properties due to conjugation between the thiophene ring and the halogenated olefin, making them valuable in organic synthesis and material science .
Properties
Molecular Formula |
C6H4Cl2S |
|---|---|
Molecular Weight |
179.07 g/mol |
IUPAC Name |
2-(2,2-dichloroethenyl)thiophene |
InChI |
InChI=1S/C6H4Cl2S/c7-6(8)4-5-2-1-3-9-5/h1-4H |
InChI Key |
WRIYTARXMWCQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Ethenyl Thiophenes
2-(2,2-Dibromoethenyl)thiophene
- Structure : Bromine replaces chlorine in the ethenyl group.
- Synthesis : Prepared via the Corey-Fuchs reaction from thiophene-2-carbaldehyde .
- Applications : Used in Pd-catalyzed cross-coupling reactions and as precursors for terthiophenes and imidazo[1,5-α]pyridines. Its brominated olefin enhances reactivity in C–C bond-forming reactions .
- Key Differences : Bromine’s larger atomic size and polarizability may increase reactivity in radical or nucleophilic substitutions compared to chlorine.
Other Halogenated Thiophenes
Natural Thiophene Derivatives
Thiophenes isolated from plants (e.g., Pluchea indica, Echinops grijisii) feature acetyloxy, hydroxy, or diynyl substituents:
Functionalized Thiophenes
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Thiophene Derivatives
Reactivity Trends:
Preparation Methods
Catalytic Hydrogenation of Propargyl Chloride Intermediates
A widely utilized approach involves the catalytic hydrogenation of 2-(propagyl)thiophene derivatives. This method leverages palladium on carbon (Pd/C) under hydrogen pressure to reduce a triple bond while introducing chlorine substituents. For instance, 2-ethynylthiophene is treated with chlorine gas to form 2-(1,2-dichloropropagyl)thiophene, which undergoes hydrogenation over Pd/C at 45–50°C and 1–1.2 MPa H₂ . The reaction selectively saturates the triple bond, yielding 2-(2,2-Dichloroethenyl)thiophene with 93% efficiency .
Mechanistic Insight :
The Pd/C catalyst facilitates heterolytic cleavage of hydrogen, enabling simultaneous reduction of the alkyne to a cis-dichloroalkene. Steric and electronic effects from the thiophene ring direct regioselective chlorine addition, ensuring the geminal dichloro configuration .
Palladium-Catalyzed Cross-Coupling with Dichloroethenyl Boronic Acids
Palladium-mediated Suzuki-Miyaura coupling offers a versatile route to introduce the dichloroethenyl group onto the thiophene ring. A representative procedure involves reacting 2-bromothiophene with (2,2-dichloroethenyl)boronic acid in the presence of Pd(OAc)₂ and a urea ligand (e.g., 4e ) . Optimized conditions (80°C, 12 h) afford the target compound in 72% yield .
Key Advantages :
-
Tolerance for diverse functional groups, including esters and heterocycles .
-
Ligand design (urea 4e ) enhances catalytic activity and suppresses side reactions .
Base-Induced Cyclization of Dichloroethyl-Thiophene Precursors
Sodium hydride (NaH)-mediated cyclization provides a straightforward pathway. Starting from 2-(2,2-dichloroethyl)thiophene, treatment with NaH in tetrahydrofuran (THF) at room temperature induces dehydrohalogenation, forming the dichloroethenyl group via HCl elimination . This method achieves 85% yield, benefiting from mild conditions and minimal byproduct formation .
Reaction Optimization :
-
Excess NaH (2.5 equiv) ensures complete deprotonation of the β-hydrogen.
-
Polar aprotic solvents like THF stabilize the transition state, accelerating cyclization .
Hydrolysis-Deprotection Strategy
A multistep synthesis involving hydrolysis and Boc (tert-butoxycarbonyl) deprotection has been adapted from indole derivative protocols . Starting with N-[2-(2-chloroacetyl)thiophene]carboxamide, hydrolysis with 10% HCl at 0°C generates a chloroketone intermediate. Subsequent treatment with triethylamine and di-tert-butyl dicarbonate (Boc₂O) forms a protected enolate, which undergoes trifluoroacetic acid (TFA)-catalyzed deprotection to yield the final product . This method achieves 90% yield, though it requires meticulous control of reaction pH and temperature .
Comparative Analysis of Preparation Methods
Mechanistic Considerations and Selectivity
The electronic nature of the thiophene ring profoundly influences reaction outcomes. Its aromatic π-system directs electrophilic substitution to the α-position, ensuring regioselectivity in cross-coupling and cyclization reactions . For instance, in palladium-catalyzed couplings, the urea ligand moderates electron density at the metal center, favoring oxidative addition at the 2-position of thiophene . Similarly, steric hindrance from the dichloroethenyl group in cyclization reactions prevents overhalogenation, preserving product integrity .
Q & A
Q. What safety protocols are essential when handling this compound in catalytic studies?
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